4-[(4-{[(furan-2-yl)methyl]amino}quinazolin-2-yl)amino]phenol
Description
Properties
IUPAC Name |
4-[[4-(furan-2-ylmethylamino)quinazolin-2-yl]amino]phenol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2.ClH/c24-14-9-7-13(8-10-14)21-19-22-17-6-2-1-5-16(17)18(23-19)20-12-15-4-3-11-25-15;/h1-11,24H,12H2,(H2,20,21,22,23);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDPRUSCRBYBEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)NC3=CC=C(C=C3)O)NCC4=CC=CO4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(4-{[(furan-2-yl)methyl]amino}quinazolin-2-yl)amino]phenol , a member of the quinazoline derivatives, has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The structure of this compound features a quinazoline core combined with furan and phenolic groups, which are known to enhance its biological interactions. The molecular formula is , and it exhibits properties typical of quinazoline derivatives, including potential anticancer and antimicrobial activities .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of quinazoline derivatives, including the target compound. For instance:
- In Vitro Studies : Compounds similar to this compound have shown cytotoxic effects against various human cancer cell lines. One study reported that certain quinazoline derivatives exhibited significant activity against HT-29 colon cancer xenografts, suggesting their potential as effective anticancer agents .
- Mechanism of Action : The mechanism often involves the inhibition of specific kinases or enzymes that play crucial roles in cancer cell proliferation and survival. The presence of the quinazoline moiety is particularly important for this inhibitory activity .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties:
- Bacterial Inhibition : Quinazoline derivatives have been studied for their ability to inhibit bacterial growth. For example, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity .
Other Biological Activities
Beyond anticancer and antimicrobial effects, quinazoline derivatives are associated with various other biological activities:
- Antifungal : Some studies indicate antifungal properties, making them candidates for treating fungal infections.
- Anti-inflammatory : Research suggests that these compounds may also exhibit anti-inflammatory effects, contributing to their therapeutic versatility .
Study 1: Anticancer Efficacy
A study evaluated the efficacy of a series of quinazoline derivatives, including this compound, against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxicity. The study also performed in vivo assessments using HT-29 xenograft models, where the most active compounds showed promising tumor reduction rates .
Study 2: Antimicrobial Assessment
Another investigation focused on the antimicrobial properties of various quinazoline derivatives. The study found that several compounds displayed minimum inhibitory concentrations (MICs) below 100 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli. This highlights their potential utility in developing new antimicrobial therapies .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(Furan-2-ylmethylamino)quinazoline | Lacks phenolic group | Moderate anticancer activity |
| 4-Aminoquinazoline | Contains quinazoline core | Antimicrobial activity |
| 4-(N,N-Dimethylaminophenyl)quinazoline | Similar core structure | Enhanced anticancer effects |
The unique combination of furan and phenolic groups in this compound contributes to its distinct biological activities compared to other related compounds.
Scientific Research Applications
Therapeutic Applications
1. Anticancer Activity
The compound has shown promise as an anticancer agent. Studies indicate that derivatives of quinazoline exhibit cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the inhibition of specific kinases involved in cancer cell proliferation and survival.
Case Study :
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of quinazoline derivatives, including compounds similar to 4-[(4-{[(furan-2-yl)methyl]amino}quinazolin-2-yl)amino]phenol, which demonstrated significant antiproliferative activity against human cancer cell lines (e.g., MCF-7 breast cancer cells) .
2. Antimicrobial Properties
Research has indicated that quinazoline derivatives possess antimicrobial properties. The furan ring in this compound may contribute to its ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes.
Case Study :
In a comparative study, the antimicrobial efficacy of various quinazoline derivatives was evaluated against Gram-positive and Gram-negative bacteria. Results showed that compounds with similar structures to this compound exhibited potent antibacterial activity .
Summary of Findings
Comparison with Similar Compounds
Substituent Variations on the Quinazoline Ring
- CCT241533 (42): A 2-(quinazolin-2-yl)phenol derivative with methoxy substitutions at positions 6 and 7 of the quinazoline core. Unlike the target compound, it lacks a furan substituent but shows enhanced CHK2 potency and selectivity over CHK1 due to methoxy groups. The phenolic hydroxyl in CCT241533 occupies the same binding site as water molecules in other kinase inhibitors, suggesting a critical role in hinge-region interactions .
- 5k (4-{[6,7-Dibromo-2-(morpholin-4-yl)-3,4-dihydroquinazolin-4-yl]amino}phenol): This derivative includes a morpholine ring and bromine atoms at positions 6 and 5. However, the morpholine group reduces hERG inhibition compared to furan-containing analogues .
- ZM323881 (4-Fluoro-2-methyl-5-[[7-(phenylmethoxy)-4-quinazolinyl]amino]phenol): Features a fluorophenol group and a benzyloxy substituent. Fluorination at the phenol ring enhances metabolic stability, while the benzyloxy group improves lipophilicity, contrasting with the furan’s electron-donating effects in the target compound .
Phenol-Modified Analogues
- S-2 (4-((4-(dimethylamino)benzylidene)amino)phenol): A Schiff base derivative with a dimethylamino group. The absence of a quinazoline core limits its kinase targeting but enhances fluorescence properties for imaging applications .
- 2-{4-[(3-aminopropyl)amino]quinazolin-2-yl}phenol: Features a flexible 3-aminopropyl chain instead of the furan group. The longer chain may improve solubility but reduce target specificity due to conformational freedom .
Preparation Methods
Niementowski’s Synthesis
Niementowski’s method involves cyclocondensation of anthranilic acid derivatives with amides or nitriles under thermal conditions. For this compound, this method may begin with 2-aminobenzoic acid and urea , forming 4-hydroxyquinazoline. Subsequent chlorination using POCl₃ or SOCl₂ yields 2,4-dichloroquinazoline, a versatile intermediate.
Key Reaction Conditions :
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Temperature: 150–200°C (for cyclocondensation)
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Chlorination agents: POCl₃ (excess, reflux)
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Solvent: Toluene or dichloromethane
Isatoic Anhydride Route
Isatoic anhydride reacts with primary amines to form 2-substituted quinazolin-4(3H)-ones, which are then chlorinated to 2,4-dichloroquinazoline. This route offers regioselectivity, enabling precise substitution at the 2- and 4-positions.
Example Protocol :
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Step 1 : React isatoic anhydride with ammonium hydroxide to form 2-amino-N-carbamoylbenzamide.
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Step 2 : Cyclodehydration with HCl/EtOH yields quinazolin-4-one.
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Step 3 : Chlorination with POCl₃ produces 2,4-dichloroquinazoline.
Sequential Amination at Positions 2 and 4
The target compound requires selective amination at both the 2- and 4-positions of the quinazoline core.
Amination at Position 4
The 4-chloro group is typically more reactive due to electronic effects. Reacting 2,4-dichloroquinazoline with furan-2-ylmethylamine under nucleophilic aromatic substitution (NAS) conditions installs the furan-containing side chain.
Optimized Procedure :
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Reagents : 2,4-dichloroquinazoline, furan-2-ylmethylamine (2 eq.), TFA (catalyst)
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Solvent : Isopropanol (iPrOH)
Mechanistic Insight :
The reaction proceeds via a two-step mechanism:
Amination at Position 2
The 2-chloro group is subsequently displaced by 4-aminophenol . This step demands careful optimization due to the reduced nucleophilicity of 4-aminophenol (electron-withdrawing –OH group).
Protocol :
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Reagents : 4-chloro-N-(furan-2-ylmethyl)quinazolin-4-amine, 4-aminophenol (1.5 eq.)
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Base : K₂CO₃ or Et₃N (to deprotonate the amine)
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Solvent : Dimethylformamide (DMF)
Challenges and Solutions :
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Low Reactivity : Prolonged heating or microwave assistance (e.g., 150°C, 30 minutes) improves conversion.
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Byproducts : Excess 4-aminophenol may lead to di-substitution; stoichiometric control is critical.
One-Pot Synthesis Strategies
Recent advances favor one-pot methodologies to reduce purification steps and improve efficiency.
Tandem Chlorination-Amination
A modified approach combines chlorination and amination in a single reactor:
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Chlorination : Treat quinazolin-4-one with POCl₃.
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In Situ Amination : Add furan-2-ylmethylamine and 4-aminophenol sequentially without isolating intermediates.
Advantages :
Purification and Characterization
Work-Up Procedures
Analytical Data
Spectroscopic Characterization :
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¹H NMR (CD₃OD, 500 MHz): δ 8.85 (s, 1H, NH), 7.94 (d, J = 8.1 Hz, 1H, quinazoline-H), 6.38 (m, 2H, furan-H).
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HRMS : m/z calcd for C₁₉H₁₇ClN₄O₂ [M+H]⁺: 368.8; found: 368.8.
Comparative Analysis of Methodologies
| Method | Yield | Time | Complexity |
|---|---|---|---|
| Sequential NAS | 60–68% | 24–36 h | Moderate |
| Microwave-Assisted NAS | 65–70% | 1–2 h | Low |
| One-Pot Tandem Synthesis | 50–55% | 12–18 h | High |
Key Observations :
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Microwave irradiation significantly reduces reaction time while maintaining yield.
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One-pot methods, though efficient, require precise stoichiometric control to avoid side reactions.
Scalability and Industrial Relevance
Kilogram-Scale Production
Pilot-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing:
Environmental Considerations
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Green Solvents : Cyclopentyl methyl ether (CPME) replaces DMF in newer protocols, reducing toxicity.
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Catalyst Recycling : TFA recovery via distillation lowers waste.
Emerging Innovations
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-[(4-{[(furan-2-yl)methyl]amino}quinazolin-2-yl)amino]phenol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via condensation reactions involving anthranilic acid derivatives and substituted amines. For example, refluxing 4-amino acetophenone with a furan-2-ylmethylamine derivative in ethanolic acidic conditions (e.g., acetic acid) under TLC monitoring yields the quinazolinone core. Subsequent coupling with 4-aminophenol introduces the phenolic moiety. Key factors include:
- Temperature : Prolonged reflux (~6 hours) improves cyclization efficiency .
- Solvent : Ethanol enhances solubility of intermediates, while ice-water precipitation aids in product isolation .
- Purification : Column chromatography or recrystallization ensures purity (>95% by HPLC). Yields typically range from 50–70% under optimized conditions .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- FT-IR : Identifies functional groups (e.g., phenolic O-H stretch at 3200–3500 cm⁻¹, C=N quinazoline stretch at 1600–1650 cm⁻¹) .
- NMR : 1H NMR reveals aromatic protons (δ 6.5–8.5 ppm) and methylene groups in the furan substituent (δ 3.5–4.5 ppm). 13C NMR confirms quinazoline carbons (δ 150–160 ppm) .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]+ at m/z 403.1421) .
- X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks, critical for confirming stereochemistry .
Q. What analytical methods are recommended for assessing purity and stability in storage?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% required for biological assays) .
- TGA/DSC : Evaluates thermal stability; decomposition temperatures >200°C suggest suitability for long-term storage .
- pH Stability Studies : Incubation in buffers (pH 3–9) with LC-MS monitoring identifies hydrolysis-prone functional groups (e.g., amide bonds) .
Advanced Research Questions
Q. How can computational methods like DFT aid in understanding the electronic properties and reactivity of this quinazolinone derivative?
- Methodological Answer : Density Functional Theory (DFT) calculations predict:
- HOMO-LUMO Gaps : A narrow gap (~3.5 eV) suggests redox activity, corroborated by cyclic voltammetry showing a one-electron oxidation at +0.75 V vs. Ag/AgCl .
- Electrostatic Potential Maps : Highlight nucleophilic regions (e.g., phenolic oxygen) for site-specific modifications .
- Molecular Docking : Simulates binding to biological targets (e.g., kinases) by optimizing hydrogen bonds between the quinazoline core and active-site residues .
Q. What strategies can resolve contradictions in biological activity data across different studies?
- Methodological Answer : Discrepancies often arise from:
- Assay Variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) .
- Compound Purity : Use orthogonal techniques (e.g., NMR, elemental analysis) to verify >95% purity .
- Structural Analog Interference : Compare activity of the parent compound with derivatives lacking the furan substituent to isolate pharmacophoric groups .
Q. What mechanistic insights explain the compound’s interaction with enzymes like tyrosine kinases?
- Methodological Answer :
- Kinase Inhibition : The quinazoline scaffold competes with ATP-binding pockets via π-π stacking with conserved phenylalanine residues. The furan group enhances selectivity by occupying hydrophobic subpockets .
- Hydrogen Bonding : The phenolic -OH forms hydrogen bonds with catalytic lysine residues, as shown in co-crystallization studies .
- Mutagenesis Studies : Substituting Asp831 in EGFR with alanine reduces IC50 by 10-fold, confirming critical interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
